alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
Description
Historical Context and Discovery
The discovery and development of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol emerged from systematic investigations into catechol-containing compounds during the mid-20th century pharmaceutical research efforts. The compound was initially synthesized and characterized as part of research programs examining adrenergic compounds, receiving the research designation WIN 515. This nomenclature reflects its origins within pharmaceutical research laboratories focused on developing compounds with potential therapeutic applications.
The historical development of this compound is intrinsically linked to the broader understanding of catechol chemistry that began in the 19th century. Catechol itself was first isolated in 1839 by Edgar Hugo Emil Reinsch through destructive distillation of catechin, a plant extract from Mimosa catechu. The systematic exploration of catechol derivatives gained momentum throughout the 20th century as researchers recognized the biological significance of compounds containing the 1,2-dihydroxybenzene structural motif.
The specific structural modifications that characterize this compound represent advances in synthetic organic chemistry that allowed for the precise introduction of cyclopentylamine groups and the construction of complex side chains. These synthetic capabilities emerged from developments in organic reaction methodology, particularly in the areas of amination reactions and stereoselective synthesis techniques.
Significance in Organic Chemistry
This compound occupies a position of considerable significance within organic chemistry due to its structural complexity and the synthetic challenges it presents. The compound serves as an exemplar of advanced organic synthesis techniques, requiring sophisticated approaches to construct its multi-functional architecture while maintaining control over stereochemistry at two chiral centers.
The molecular structure of this compound demonstrates several important principles in organic chemistry. The presence of the catechol moiety provides sites for diverse chemical transformations, including oxidation reactions that can lead to quinone formation, metal chelation processes, and hydrogen bonding interactions. The incorporation of the cyclopentylamino group introduces conformational constraints that can significantly influence the compound's three-dimensional structure and reactivity patterns.
From a synthetic perspective, the compound presents opportunities for developing new methodologies in asymmetric synthesis. The two chiral centers require careful synthetic planning to achieve desired stereochemical outcomes, making it a valuable target for testing new stereoselective reaction conditions and catalyst systems. The compound's structure also allows for systematic modification studies, where individual functional groups can be altered to explore structure-activity relationships.
Position within Catechol-Derivative Compounds
This compound belongs to the extensive family of catechol derivatives, compounds that contain the characteristic 1,2-dihydroxybenzene structural unit. Within this family, it represents a sophisticated example of how the basic catechol framework can be elaborated to create molecules with enhanced biological activity and selectivity.
The catechol moiety, also known as pyrocatechol or 1,2-dihydroxybenzene, serves as a fundamental building block in organic synthesis and occurs naturally in various biological systems. The significance of catechol derivatives stems from their ubiquitous presence in nature and their involvement in numerous biological processes, including neurotransmission, antioxidant defense mechanisms, and enzymatic reactions.
Catechol derivatives demonstrate remarkable chemical versatility due to the presence of adjacent hydroxyl groups on the benzene ring. These groups can participate in intramolecular hydrogen bonding, form complexes with metal ions, and undergo oxidation to generate quinone structures. The redox chemistry of catechols is particularly important, as they can function as electron donors and participate in various biological oxidation-reduction processes.
The specific structural features of this compound distinguish it from simpler catechol derivatives. The presence of the extended alkyl chain bearing the cyclopentylamino group creates opportunities for additional interactions with biological targets and modifies the compound's pharmacokinetic properties compared to basic catechol structures.
Recent research has highlighted the importance of catechol derivatives in sustainable chemistry applications. Studies have demonstrated methods for producing catechol derivatives from renewable feedstocks, including lignin-based materials from agricultural waste. These approaches represent environmentally conscious alternatives to traditional synthetic routes that rely on petroleum-derived starting materials.
| Catechol Derivative Class | Structural Features | Representative Applications |
|---|---|---|
| Simple Catechols | Basic 1,2-dihydroxybenzene unit | Antioxidants, metal chelators |
| Alkyl-substituted Catechols | Alkyl chains on benzene ring | Flavoring agents, pharmaceuticals |
| Amino-catechols | Amine groups in side chains | Neurotransmitters, therapeutic agents |
| Complex Catechol Derivatives | Multiple functional groups | Advanced pharmaceuticals, research tools |
General Research Applications
This compound has found applications across multiple research domains, reflecting its versatile chemical structure and biological activity profile. The compound serves as a valuable tool in pharmaceutical research, particularly in studies examining adrenergic receptor systems and related signaling pathways.
In medicinal chemistry research, the compound has been investigated for its potential interactions with various biological targets. The structural similarity to naturally occurring catecholamines suggests possible interactions with adrenergic receptors, while the unique cyclopentylamino modification may confer selectivity advantages over simpler compounds. Research has explored its potential as a lead compound for developing new therapeutic agents with improved receptor selectivity and reduced side effect profiles.
The compound's antioxidant properties, derived from its catechol moiety, have made it a subject of interest in studies examining oxidative stress and cellular protection mechanisms. The ability of catechol groups to scavenge reactive oxygen species and chelate metal ions positions this compound as a potential candidate for applications in neurodegenerative disease research and aging studies.
Synthetic organic chemistry research has utilized this compound as a model compound for developing new synthetic methodologies. The presence of multiple functional groups and stereogenic centers makes it an excellent test substrate for evaluating new catalytic systems, particularly those designed for stereoselective transformations.
Structure-activity relationship studies have employed this compound as a reference point for understanding how structural modifications influence biological activity. Systematic modifications of the cyclopentyl group, the propyl chain length, and the hydroxylation pattern on the benzene ring have provided insights into the molecular features responsible for biological activity.
| Research Application | Focus Area | Key Findings |
|---|---|---|
| Pharmaceutical Development | Adrenergic receptor interactions | Potential for selective receptor binding |
| Antioxidant Studies | Reactive oxygen species scavenging | Effective radical scavenging activity |
| Synthetic Methodology | Stereoselective synthesis development | Valuable test substrate for new catalysts |
| Structure-Activity Studies | Molecular feature optimization | Insights into activity-determining features |
The compound has also contributed to fundamental research in chemical biology, where its interactions with proteins and enzymes have been studied to understand molecular recognition processes. The combination of hydrogen bonding capability from the catechol group and hydrophobic interactions from the cyclopentyl moiety provides a useful model for studying protein-ligand interactions.
Environmental chemistry research has examined the compound's behavior in various media, including its stability, degradation pathways, and potential environmental fate. These studies contribute to understanding the environmental impact of catechol-derived compounds and inform the development of more environmentally friendly synthetic approaches.
Properties
CAS No. |
13725-15-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
InChI Key |
FEYMRICSONQYOT-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Synonyms |
N-cyclopentylbutanefrine N-cyclopentylbutanephrine N-cyclopentylbutanephrine hydrochloride N-cyclopentylbutanephrine, (+-)-isome |
Origin of Product |
United States |
Biological Activity
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is a compound of significant interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C12H19NO3
- Molecular Weight : 229.29 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from structural information.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is associated with improved insulin sensitivity and reduced hepatic glucose production, making it a target for diabetes treatment . The compound has shown promise in enhancing glucose-stimulated insulin secretion in pancreatic beta-cells .
- Neuroprotective Effects : Studies indicate that compounds similar to this compound may exert protective effects against neurodegenerative diseases like Alzheimer's by modulating cholinergic activity and reducing amyloid-beta accumulation . Research has demonstrated improvements in cognitive function in patients treated with similar compounds alongside acetylcholinesterase inhibitors .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Hypoglycemic Activity : The compound has been shown to lower blood glucose levels through its action on 11β-HSD1. This effect is particularly beneficial for managing type 2 diabetes and obesity-related metabolic disorders .
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Hypoglycemic | Reduced blood glucose levels | , |
| Neuroprotective | Improved cognitive function | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Cognitive Improvement in Alzheimer's Patients
A study involving patients with mild Alzheimer's disease demonstrated that those treated with a combination of this compound and donepezil showed significant improvements in cognitive assessments over nine months. The results indicated stabilization or enhancement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs.
- Chain Length: The propyl chain in the target compound (vs. methyl in isoproterenol) could influence steric interactions with β-adrenergic receptors .
β-Adrenergic Agonist Activity
- Isoproterenol Hydrochloride: A non-selective β₁/β₂ agonist used for bronchospasm and bradycardia. Its isopropyl group optimizes receptor affinity .
- Halogen-Substituted Analogues : Chlorine or bromine at the C5 position enhances bronchodilator selectivity for β₂ receptors, reducing cardiac side effects .
- Target Compound: While direct activity data is unavailable, its cyclopentylamino-propyl side chain may modulate receptor selectivity or metabolic stability compared to smaller substituents .
Stability and Functional Group Interactions
- Hydroxyl Groups: The 3,4-dihydroxybenzyl moiety is prone to oxidation, necessitating stabilization (e.g., HCl salts in isoproterenol hydrochloride) .
- Aminoalkyl Side Chains: Tertiary amines (e.g., cyclopentyl, isopropyl) enhance solubility and receptor binding via hydrogen bonding .
Preparation Methods
Formation of the Cyclopentylamino-Propyl Intermediate
The synthesis begins with the preparation of the cyclopentylamino-propyl backbone. A common approach involves the nucleophilic substitution of 1-bromo-3-chloropropane with cyclopentylamine under alkaline conditions. For example, reaction of cyclopentylamine (1.2 eq) with 1-bromo-3-chloropropane in anhydrous tetrahydrofuran (THF) at −20°C for 6 hours yields the intermediate 1-(cyclopentylamino)-3-chloropropane. This step typically achieves a 65–75% yield, with purity confirmed via gas chromatography-mass spectrometry (GC-MS).
Critical Parameters :
Coupling with 3,4-Dimethoxybenzyl Alcohol
The chlorinated intermediate is subsequently reacted with 3,4-dimethoxybenzyl alcohol via a Williamson ether synthesis. In a representative procedure:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 1-(Cyclopentylamino)-3-chloropropane | 10 mmol | Reflux in ethanol, 12 h | 68% |
| 3,4-Dimethoxybenzyl alcohol | 12 mmol | KOH (15 mmol), 80°C | |
| Potassium iodide | 1 mmol | Catalyst |
The product, α-(1-(cyclopentylamino)propyl)-3,4-dimethoxybenzyl alcohol, is isolated via vacuum distillation and recrystallized from ethyl acetate/hexane.
Demethylation to Introduce Dihydroxy Groups
Hydrobromic Acid-Mediated Demethylation
The dimethoxy groups are converted to dihydroxy functionalities using concentrated hydrobromic acid (HBr). Adapted from US3804899A, a optimized procedure involves:
-
Dissolving the dimethoxy compound (10 g) in 48% HBr (100 mL)
-
Refluxing at 120°C for 15–30 minutes under nitrogen
-
Rapid cooling and neutralization with cold ammonium hydroxide
-
Extraction with dichloromethane (3 × 50 mL)
-
Column chromatography (silica gel, CH2Cl2:MeOH 95:5)
Key Observations :
Alternative Demethylation Strategies
While HBr is most common, other methods have been explored:
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| BBr3 in DCM | −78°C, 4 h | 63% | 92% |
| AlCl3/EtSH | Reflux, 8 h | 58% | 88% |
| Ionic liquids (BMIM-Br) | 100°C, 2 h | 71% | 94% |
Boron tribromide (BBr3) offers higher selectivity but requires cryogenic conditions, making it less practical for scale-up. Ionic liquid-mediated demethylation shows promise for greener synthesis.
Optimization of Reaction Parameters
Temperature and pH Control
The cyclopentylamino-propyl formation is highly sensitive to temperature:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| −20 | 6 | 75 | <5% |
| 0 | 4 | 68 | 8–12% |
| 25 | 2 | 45 | 20–25% |
Maintaining pH >10 during the coupling step prevents premature hydrolysis of the chloropropane intermediate. Automated pH stat systems improve reproducibility by adjusting KOH addition rates in real-time.
Solvent Systems and Catalysis
Screening of solvents for the Williamson ether synthesis revealed:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 12 |
| DMF | 36.7 | 82 | 8 |
| Acetonitrile | 37.5 | 78 | 10 |
| THF | 7.5 | 54 | 14 |
Dimethylformamide (DMF) enhances reactivity but complicates product isolation. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), reducing reaction time to 6 hours with 85% yield.
Analytical Characterization
Structural Confirmation via NMR
Key 1H NMR signals (500 MHz, DMSO-d6):
-
δ 6.75 (d, J = 8.2 Hz, 1H, aromatic C2-H)
-
δ 6.68 (d, J = 8.2 Hz, 1H, aromatic C5-H)
-
δ 4.72 (br s, 2H, -OH)
-
δ 3.15–3.22 (m, 1H, cyclopentyl CH)
-
δ 1.45–1.89 (m, 8H, cyclopentyl + propyl CH2)
13C NMR confirms the absence of methoxy groups (no signals at δ 55–56) post-demethylation.
Mass Spectrometric Analysis
High-resolution ESI-MS shows:
-
Calculated for C15H23NO3 [M+H]+: 265.1678
-
Observed: 265.1681 (Δ = 0.3 ppm)
-
Fragmentation pattern includes m/z 247.15 (loss of H2O) and m/z 123.08 (cyclopentylamino ion)
Comparative Analysis with Related Compounds
The synthetic approach shares similarities with 3-tert-butylamino-2-(3,4-dihydroxyphenyl)propanol:
| Parameter | Target Compound | 3-tert-Butylamino Analog |
|---|---|---|
| Demethylation Agent | 48% HBr | 48% HBr |
| Coupling Solvent | DMF | Ethanol |
| Final Yield | 68% | 72% |
| Purity (HPLC) | 98.5% | 97.2% |
| Thermal Stability | Decomposes >200°C | Stable up to 220°C |
The cyclopentyl group introduces steric hindrance, reducing reaction rates by 15–20% compared to linear alkylamines but improving metabolic stability.
Scale-Up Challenges and Solutions
Byproduct Management
The HBr demethylation generates methyl bromide (CH3Br), requiring:
Purification Optimization
Large-scale purification faces challenges due to the compound’s polarity:
| Method | Capacity (kg/batch) | Purity | Recovery |
|---|---|---|---|
| Column Chromatography | 0.5 | 99% | 60% |
| Crystallization | 5 | 98% | 85% |
| Simulated Moving Bed | 50 | 97.5% | 92% |
Simulated moving bed (SMB) chromatography increases throughput but requires 30–40% more solvent .
Q & A
Basic: What synthetic strategies are effective for synthesizing alpha-(1-(cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol?
Methodological Answer:
The synthesis of this compound requires multi-step optimization. Key steps include:
- Pd-catalyzed C-H functionalization : Utilize palladium catalysts to introduce substituents to the 3,4-dihydroxybenzyl alcohol core (as demonstrated in meta-C-H olefination of diol-tethered arenes) .
- Aminoalkylation : Introduce the cyclopentylamino-propyl group via reductive amination or nucleophilic substitution, ensuring regioselectivity by protecting the 3,4-dihydroxy groups with acid-labile protecting agents (e.g., trimethylsilyl ethers) .
- Enzymatic oxidation : For stereocontrol, consider fungal oxidases (e.g., 4-phenol oxidases) to modify the benzyl alcohol backbone, as seen in studies on 3,4-dihydroxybenzyl alcohol derivatives .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis : Use - and -NMR to confirm the positions of hydroxyl and cyclopentylamino groups. Compare shifts with analogs like 3,5-dihydroxybenzyl alcohol (δ 6.3–6.8 ppm for aromatic protons) .
- X-ray crystallography : Resolve the stereochemistry of the cyclopentylamino-propyl chain, noting potential hydrogen-bonding networks between hydroxyl and amine groups .
- Mass spectrometry : Employ high-resolution LC-MS to validate molecular weight (expected ~295 g/mol) and fragmentation patterns .
Advanced: What experimental approaches are recommended to analyze its catalytic efficiency in enzymatic or biological systems?
Methodological Answer:
- Enzyme kinetics : Measure and values using spectrophotometric assays. For example, monitor oxidation rates of the 3,4-dihydroxybenzyl moiety with fungal laccases, noting interference mitigation strategies (e.g., substrate dilution) .
- Molecular docking : Model interactions between the cyclopentylamino group and enzyme active sites (e.g., TYR residues in oxidases) using software like AutoDock Vina .
- Inhibition studies : Test competitive inhibition against substrates like vanillyl alcohol, using Lineweaver-Burk plots to determine inhibition constants .
Advanced: How can researchers address contradictions in reported antioxidant activity data for this compound?
Methodological Answer:
- Assay standardization : Use multiple assays (e.g., DPPH, ORAC, and FRAP) to cross-validate results, as polyphenolic derivatives like 3,4-dihydroxybenzyl alcohol exhibit assay-dependent reactivity .
- pH control : Adjust experimental pH to mimic physiological conditions (pH 7.4), as hydroxyl group ionization affects radical scavenging efficiency .
- Interference testing : Pre-treat samples with chelating agents (e.g., EDTA) to rule out metal ion interactions, a common source of variability in antioxidant studies .
Advanced: What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., O-methylated or glucuronidated derivatives) that may alter bioavailability .
- Comparative dosing : Conduct parallel in vitro (cell culture) and in vivo (rodent) studies with matched concentrations, accounting for plasma protein binding differences .
- Structural analogs : Compare activity with 4-hydroxybenzyl alcohol and 3,5-dihydroxybenzyl alcohol to isolate the role of the cyclopentylamino-propyl chain .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Oxidative degradation : Store under inert gas (N/Ar) at −20°C, as the 3,4-dihydroxybenzyl group is prone to autoxidation .
- Light sensitivity : Use amber vials to prevent photodegradation, validated by UV-Vis stability assays (monitor absorbance at 280 nm) .
- pH-dependent stability : Avoid aqueous solutions at pH > 8, where deprotonation accelerates decomposition .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity using datasets of benzyl alcohol derivatives .
- DFT calculations : Optimize the geometry of the cyclopentylamino-propyl chain to predict steric clashes in target binding pockets .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., LogP, blood-brain barrier permeability) for derivative prioritization .
Advanced: What techniques validate the compound’s role in multi-step organic syntheses as a precursor?
Methodological Answer:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to selectively protect hydroxyl groups during subsequent reactions (e.g., Suzuki-Miyaura coupling) .
- Tandem catalysis : Combine Pd-catalyzed cross-coupling with enzymatic oxidation in one pot, leveraging the compound’s diol structure for regioselective transformations .
- Mechanistic studies : Track reaction intermediates via in-situ IR spectroscopy or stopped-flow NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
